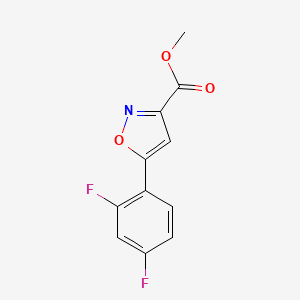

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQUERDPUGSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis route for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Abstract

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The isoxazole core is a prominent feature in numerous pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions such as hydrogen bonding and π–π stacking.[1][2] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic route to this target molecule. We will dissect the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and explore a viable alternative synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted isoxazoles.

Strategic Analysis: Choosing the Optimal Synthetic Pathway

The architecture of the target molecule, featuring a 3,5-disubstituted isoxazole ring, allows for several retrosynthetic disconnections. A thorough analysis reveals two primary strategies: the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Retrosynthetic Pathways

-

Pathway A: 1,3-Dipolar Cycloaddition. This powerful method involves the [3+2] cycloaddition of a nitrile oxide and an alkyne.[3] For our target, this would entail reacting 2,4-difluorobenzonitrile oxide (generated in situ from the corresponding aldoxime) with methyl propiolate. While effective, this route requires careful handling of the nitrile oxide intermediate, which can be prone to dimerization.

-

Pathway B: Cyclocondensation. This classic and highly reliable approach involves the reaction of a β-dicarbonyl compound with hydroxylamine.[4][5] The key intermediate required is a β-ketoester, specifically methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate. This intermediate can be readily prepared via a Claisen condensation between 2,4-difluoroacetophenone and dimethyl oxalate.

Rationale for Selected Pathway

For this guide, we will focus on Pathway B (Cyclocondensation) as the primary route. This decision is based on the following justifications:

-

Robustness and Scalability: The Claisen and subsequent cyclocondensation reactions are well-established, high-yielding, and generally easier to scale up compared to in situ nitrile oxide generation.

-

Commercially Available Starting Materials: The precursors, 2,4-difluoroacetophenone and dimethyl oxalate, are readily available, making the route cost-effective and accessible.

-

Control over Regiochemistry: While cyclocondensation can sometimes yield regioisomers, the specific nature of the 1,3-dicarbonyl intermediate in this case strongly favors the formation of the desired 3-carboxylate isomer.

Below is a diagram illustrating the chosen retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule via the cyclocondensation pathway.

Primary Synthesis Route: Detailed Experimental Protocols

This section details the two-step synthesis from 2,4-difluoroacetophenone.

Step 1: Synthesis of Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

This step employs a base-mediated Claisen condensation to construct the required 1,3-dicarbonyl intermediate.

Reaction Scheme: 2,4-Difluoroacetophenone + Dimethyl Oxalate --(NaOCH₃)--> Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Preparation: To the flask, add sodium methoxide (1.1 equivalents) and suspend it in a suitable anhydrous solvent such as toluene or THF.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2,4-difluoroacetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Cool the sodium methoxide suspension in an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture again in an ice bath and cautiously quench by adding cold 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketoester. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Cyclocondensation to Yield the Final Product

The synthesized β-ketoester is cyclized with hydroxylamine to form the isoxazole ring. This reaction is a classic method for constructing the isoxazole core.[6][7][8]

Reaction Scheme: Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate + NH₂OH·HCl --(Base)--> this compound

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (1.0 equivalent) from the previous step in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a mild base such as sodium acetate (1.5 equivalents) to the solution.[6]

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into a beaker of ice-cold water with stirring. A solid precipitate of the product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Data Summary

The following table summarizes typical experimental parameters for the described synthesis.

| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Claisen Condensation | 2,4-Difluoroacetophenone, Dimethyl Oxalate, NaOCH₃ | Toluene | 0°C to RT | 12-18 h | 85-95% |

| 2 | Cyclocondensation | β-Ketoester, NH₂OH·HCl, Sodium Acetate | Ethanol | Reflux (~78°C) | 4-6 h | 80-90% |

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

An authoritative alternative for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][9] This route provides excellent regioselectivity and is a cornerstone of modern heterocyclic chemistry.

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jetir.org [jetir.org]

- 8. orientjchem.org [orientjchem.org]

- 9. tandfonline.com [tandfonline.com]

Physicochemical properties of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-depth Technical Guide to Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in the design of novel therapeutic agents.[3] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No: 1105191-49-8).

The incorporation of a 2,4-difluorophenyl moiety is a deliberate design choice, leveraging the well-established benefits of fluorination in drug development, such as enhanced metabolic stability and modulation of binding affinity. The methyl carboxylate at the 3-position provides a versatile chemical handle for the synthesis of derivative libraries, enabling extensive structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, a validated synthetic pathway with mechanistic insights, analytical characterization, and the strategic importance of this molecule.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties govern its handling, storage, reactivity, and pharmacokinetic profile. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1105191-49-8 | [4] |

| Molecular Formula | C₁₁H₇F₂NO₃ | |

| Molecular Weight | 239.18 g/mol | |

| IUPAC Name | methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 350.7 ± 42.0 °C at 760 mmHg | [4] |

| Purity (Typical) | ≥98% | [5] |

| InChI Key | FVQQUERDPUGSJW-UHFFFAOYSA-N | [4] |

| Storage | Store at 4°C | [4] |

The solid state of this compound simplifies handling and weighing procedures in a laboratory setting. Its high boiling point indicates low volatility, which is advantageous for stability and safety. The calculated XLogP3-AA for the corresponding carboxylic acid is 2.1, suggesting moderate lipophilicity for the core structure, a critical parameter for cell permeability and drug-likeness.[6]

Part 2: Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, a powerful and highly regioselective method in heterocyclic chemistry.[7] The logical and field-proven pathway for synthesizing this compound involves the reaction of an in situ-generated nitrile oxide with an electron-deficient alkyne.

Retrosynthetic Analysis

The disconnection of the isoxazole ring reveals two key synthons: 2,4-difluorobenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). This approach is synthetically robust and allows for modularity, as either component can be varied to produce a range of analogues.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step is designed to produce the necessary intermediate for the subsequent, decisive cycloaddition.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield 2,4-difluorobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a mild base to neutralize the HCl byproduct from hydroxylamine hydrochloride.

Step 2: In Situ Generation of 2,4-Difluorobenzonitrile Oxide and [3+2] Cycloaddition

-

Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise to form the intermediate hydroximinoyl chloride.[8]

-

After stirring for 30 minutes, add triethylamine (TEA) (1.2 eq) dropwise. The TEA acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ.[8]

-

Allow the reaction to warm to room temperature and stir overnight. The nitrile oxide will react immediately with the methyl propiolate present in the mixture.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Mechanistic Insight: The reaction between an electron-rich nitrile oxide and an electron-deficient alkyne (like methyl propiolate) proceeds with high regioselectivity to form the 3,5-disubstituted isoxazole. This is governed by the frontier molecular orbitals of the reactants, ensuring the formation of the desired isomer.[9]

Caption: Key steps in the synthetic workflow.

Part 3: Analytical Characterization Profile

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplet patterns in the δ 7.0-8.0 ppm range due to H-H and H-F coupling. - Isoxazole Proton (1H): A sharp singlet, typically around δ 6.8-7.2 ppm. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm from the -OCH₃ group.[10][11] |

| ¹³C NMR | - Carbonyl Carbon: Signal around δ 160-165 ppm. - Isoxazole & Phenyl Carbons: Multiple signals in the δ 100-170 ppm range. Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF etc.).[12] - Methyl Carbon: Signal around δ 52-55 ppm. |

| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z 240.05. - High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₁H₈F₂NO₃⁺.[10] |

| IR Spectroscopy | - C=O Stretch: Strong, sharp absorbance around 1720-1740 cm⁻¹ (ester carbonyl).[10] - C=N/C=C Stretch: Absorbances in the 1500-1650 cm⁻¹ region (isoxazole and phenyl rings). - C-F Stretch: Strong absorbances in the 1100-1300 cm⁻¹ region.[12] |

Part 4: Applications in Drug Discovery & Chemical Biology

This compound is not merely a chemical entity but a strategic starting point for generating novel molecular diversity.

-

Scaffold for Library Synthesis: The methyl ester is readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to produce an amide library.[6][10] This is a cornerstone of SAR exploration.

-

Benefits of Fluorine: The 2,4-difluoro substitution pattern is critical. Fluorine atoms can block sites of metabolism, increasing the compound's half-life. They can also engage in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2]

-

Therapeutic Potential: The isoxazole core is present in drugs with a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][13] Derivatives of this scaffold are therefore promising candidates for screening in various disease models.

Caption: Role as a scaffold for chemical library generation.

Part 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

GHS Classification: Warning

-

Pictogram: GHS07 (Harmful/Irritant)

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P330: Rinse mouth.

-

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its physicochemical properties make it a stable and convenient solid for laboratory use. The synthetic route via 1,3-dipolar cycloaddition is robust, efficient, and mechanistically well-understood, allowing for reliable production. The strategic placement of fluoro substituents and a modifiable ester group makes this compound an exceptionally valuable starting point for the development of novel, high-value chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound | 1105191-49-8 [sigmaaldrich.com]

- 5. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [m.chemicalbook.com]

- 6. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate(668970-74-9) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Difluorophenyl Isoxazole Esters

Introduction: The Significance of the Difluorophenyl Isoxazole Ester Scaffold

In the landscape of modern drug discovery and materials science, the difluorophenyl isoxazole ester motif stands out as a privileged scaffold. Its constituent parts—the electron-withdrawing difluorophenyl ring, the bioisosteric isoxazole core, and the versatile ester linkage—collectively impart desirable pharmacokinetic and physicochemical properties to novel molecular entities. The strategic incorporation of fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

Given the nuanced structural possibilities and the profound impact of fluorine on electronic environments, unambiguous characterization is not merely a procedural step but a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation. This guide offers a comprehensive, field-tested approach to the ¹H and ¹³C NMR characterization of this important class of compounds, moving beyond simple data reporting to explain the causality behind experimental choices and interpretive strategies.

Part 1: The Unique Influence of Fluorine in NMR Spectroscopy

The presence of fluorine (¹⁹F) fundamentally alters the NMR landscape of a molecule. As a Senior Application Scientist, the first principle I impress upon researchers is that one cannot interpret the spectra of fluorinated compounds without appreciating the unique properties of the ¹⁹F nucleus.

-

100% Natural Abundance: Like ¹H, the ¹⁹F nucleus has a spin of I = ½ and is 100% naturally abundant. This means it is highly sensitive and always "NMR active," providing clear, strong signals without the need for isotopic enrichment.

-

Large Chemical Shift Range: The ¹⁹F chemical shift range spans over 500 ppm, offering exquisite resolution and sensitivity to subtle changes in the local electronic environment.[1][2]

-

Significant J-Coupling: ¹⁹F couples strongly to other nuclei, including ¹H and ¹³C, over multiple bonds. These coupling constants (J-values) are often large and provide invaluable structural information but also introduce significant complexity to the spectra.[1][2] Understanding these interactions is critical for accurate interpretation.

The interplay of these factors necessitates a robust and systematic approach to both data acquisition and analysis.

Part 2: Core Experimental Protocols

Scientific integrity begins with reproducible and reliable data. The following protocols are designed to be self-validating systems, ensuring high-quality spectral acquisition.

Experimental Workflow for NMR Characterization

The logical flow from sample preparation to final structure confirmation is a critical, self-validating process. Each step builds upon the last, with 2D NMR techniques serving to confirm the hypotheses drawn from 1D data.

Caption: A standard workflow for NMR-based structure elucidation.

Protocol 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. This protocol ensures homogeneity and minimizes interference.

-

Weigh the Sample: Accurately weigh 5-25 mg of the difluorophenyl isoxazole ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary to compensate for its lower natural abundance and smaller gyromagnetic ratio.

-

Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for its solubilizing power and minimal, well-defined residual solvent peaks.[4] For less soluble compounds, DMSO-d₆ or Acetone-d₆ are excellent alternatives.

-

Dissolve and Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5] Gently agitate to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[3] Any particulate matter must be filtered, as it will degrade spectral quality by disrupting magnetic field homogeneity.[4][5]

-

Labeling: Clearly label the NMR tube with a permanent marker or a flush-fitting label to prevent mix-ups.[3][4]

Part 3: ¹H NMR Spectral Interpretation: Decoding the Signals

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. For difluorophenyl isoxazole esters, the spectrum is typically divided into three key regions.

A. The Difluorophenyl Region (δ 7.0–8.0 ppm)

This region is often the most complex due to extensive ¹H-¹H and ¹H-¹⁹F coupling. The key to interpretation is recognizing that each fluorine atom splits the signals of nearby protons.

-

Causality of Splitting: A proton ortho to a fluorine atom will be split by that fluorine (a three-bond coupling, ³JHF) and any adjacent protons (³JHH). This typically results in a doublet of doublets or a more complex multiplet. A proton meta to a fluorine will show smaller four-bond coupling (⁴JHF).

-

Typical Coupling Constants:

-

³JHF (ortho): 5–10 Hz

-

⁴JHF (meta): 2–3 Hz

-

³JHH (ortho): 7–9 Hz

-

B. The Isoxazole Proton (δ 6.5–7.5 ppm)

The isoxazole ring typically contains a single proton, most commonly at the C4 or C5 position depending on the synthetic route.

-

Signal Characteristics: This proton usually appears as a sharp singlet, as it is often too far from other protons or fluorine atoms to display significant coupling. Its chemical shift is a reliable indicator of the substitution pattern. For 3,5-disubstituted isoxazoles, the C4-H signal is characteristic.[6]

C. The Ester Moiety (δ 1.0–4.5 ppm)

The signals for the ester's alkyl group appear in the upfield region of the spectrum. Their chemical shift and multiplicity are determined by the neighboring atoms. For example, an ethyl ester will show a quartet (for the -OCH₂- group) around δ 4.0-4.5 ppm and a triplet (for the -CH₃ group) around δ 1.0-1.5 ppm.

Table 1: Typical ¹H NMR Data Summary

| Molecular Fragment | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| Difluorophenyl | Protons ortho to F | 7.0 - 7.8 | d, dd, ddd, or m | ³JHF = 5-10; ³JHH = 7-9 |

| Protons meta to F | 7.0 - 7.8 | t, ddd, or m | ⁴JHF = 2-3; ³JHH = 7-9 | |

| Isoxazole | C4-H | 6.5 - 7.5 | s | - |

| Ethyl Ester | -O-CH₂-CH₃ | 4.0 - 4.5 | q | ³JHH = ~7 |

| -O-CH₂-CH₃ | 1.0 - 1.5 | t | ³JHH = ~7 |

Part 4: ¹³C NMR Spectral Interpretation: The Fluorine Footprint

The ¹³C NMR spectrum is profoundly influenced by the fluorine substituents, which cause large splittings of carbon signals through one, two, or three bonds. This C-F coupling is often the most definitive feature in the spectrum.

General Molecular Structure

A generalized structure is essential for discussing the specific NMR signals corresponding to each part of the molecule.

Caption: General structure of a difluorophenyl isoxazole ester.

A. Difluorophenyl Carbons (δ 110–165 ppm)

-

Carbon Directly Bonded to Fluorine (C-F): This carbon signal is the most telling. It appears as a doublet with a very large one-bond coupling constant (¹JCF) of 240–280 Hz.[1][2] Its chemical shift is typically far downfield, often >160 ppm.

-

Carbons Ortho to Fluorine (²JCF): These carbons appear as doublets or doublets of doublets with a coupling constant of 20–30 Hz.

-

Carbons Meta to Fluorine (³JCF): These carbons show a smaller coupling of 5–10 Hz.

-

Carbons Para to Fluorine (⁴JCF): Coupling is often small or unresolved (< 3 Hz).

B. Isoxazole and Ester Carbons (δ 95–175 ppm)

-

Isoxazole Carbons: The isoxazole carbons have characteristic chemical shifts. Typically, C5 (adjacent to the ester) is around 170-175 ppm, C3 (adjacent to the phenyl ring) is around 160-165 ppm, and C4 is significantly upfield around 95-105 ppm.[6][7]

-

Ester Carbonyl (C=O): The ester carbonyl carbon appears as a singlet in the range of δ 160–170 ppm.

-

Ester Alkoxy Carbons: The -OCH₂- carbon of an ethyl ester is found around δ 60-65 ppm, while the -CH₃ carbon is found around δ 14-18 ppm.

Table 2: Typical ¹³C NMR Data Summary

| Molecular Fragment | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| Difluorophenyl | C-F | 160 - 165 | d | ¹JCF = 240 - 280 |

| C-ortho to F | 110 - 130 | d or dd | ²JCF = 20 - 30 | |

| C-meta to F | 120 - 135 | d or t | ³JCF = 5 - 10 | |

| Isoxazole | C3 & C5 | 160 - 175 | s | - |

| C4 | 95 - 105 | s | - | |

| Ester | C=O | 160 - 170 | s | - |

| -O-CH₂- | 60 - 65 | s | - |

Part 5: Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides the fundamental data, 2D NMR techniques are essential for assembling the pieces into a verified structure. They provide a self-validating system by confirming the connectivity inferred from 1D experiments.[8][9]

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[9] It is used to trace the proton connectivity within the difluorophenyl ring and the ester alkyl chain. A cross-peak between two proton signals indicates that they are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[8][9] It is invaluable for definitively assigning the protonated carbons in the difluorophenyl and ester moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8][9] This is arguably the most powerful experiment for this class of molecules. It allows one to "walk" across the molecular skeleton by connecting non-adjacent fragments. Key correlations to look for include:

-

From the isoxazole C4-H to the isoxazole C3 and C5 carbons.

-

From the difluorophenyl protons to the isoxazole C3 carbon, confirming the ring connection.

-

From the ester -OCH₂- protons to the ester carbonyl carbon and the isoxazole C5 carbon.

-

J-Coupling Pathways Visualization

Understanding the through-bond coupling pathways is crucial for interpreting both 1D and 2D spectra.

References

- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. jeolusa.com [jeolusa.com]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Mass spectrometry analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical process. It details the rationale behind instrumental choices, offers a robust, step-by-step protocol for high-resolution mass spectrometry (HRMS), and presents a predictive analysis of the compound's fragmentation behavior under collision-induced dissociation (CID). This guide is designed for researchers, scientists, and drug development professionals who require a self-validating, authoritative approach to the structural elucidation and characterization of novel small molecules.

Introduction: The Analytical Imperative

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to act as bioisosteres.[1] The weak N-O bond inherent to the isoxazole ring makes these compounds both synthetically versatile and susceptible to specific cleavage, a characteristic that is highly informative in mass spectrometry.[1][2]

Accurate mass measurement and structural confirmation are non-negotiable requirements in the development of any new chemical entity. Mass spectrometry (MS) stands as a primary analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and deducing chemical structure.[3][4] This guide focuses on elucidating the structure of the title compound using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), a powerful combination for analyzing polar, medium-sized molecules.

Part I: Foundational Principles of the Analytical Strategy

The successful analysis of this compound hinges on the strategic application of ionization and fragmentation techniques. Our approach is built on two pillars: soft ionization via ESI and structural interrogation via Collision-Induced Dissociation (CID).

The Rationale for Electrospray Ionization (ESI)

ESI is the ionization method of choice for this molecule due to the presence of the methyl ester and the nitrogen and oxygen atoms in the isoxazole ring. These features provide sites for protonation or adduction, allowing for the efficient formation of gas-phase ions with minimal initial fragmentation.

-

Expertise in Action: Unlike harsher techniques, ESI preserves the intact molecular ion, which is the essential starting point—the precursor ion—for subsequent structural analysis.[5][6] We anticipate the formation of a protonated molecule, [M+H]⁺, and potentially a sodium adduct, [M+Na]⁺, especially when using glassware or solvents that have not been rigorously cleaned of sodium salts.[7] The ability to generate these parent ions is the first step in a self-validating protocol.

The Power of Collision-Induced Dissociation (CID)

Once a specific precursor ion (e.g., the [M+H]⁺ ion) is isolated, its structure is probed using CID. In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[8] This collision converts kinetic energy into internal energy, which induces fragmentation at the molecule's weakest points.

-

Trustworthiness Through Prediction: The fragmentation pattern is not random; it is a predictable chemical fingerprint dictated by the molecule's structure. For isoxazoles, fragmentation is often initiated by the cleavage of the labile N-O bond.[2][9] By predicting the fragmentation pathway and then matching it to the experimental data, we create a self-validating loop that confirms the compound's identity.

Part II: Experimental Design & Protocols

This section provides a detailed, field-proven methodology for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both precursor ion selection and high-resolution mass analysis.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Working Solution for Infusion: Create a 1 µg/mL working solution by performing a serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid.

-

Causality: The use of 0.1% formic acid is critical. It acidifies the mobile phase, promoting the formation of the protonated [M+H]⁺ ion, which is the target for our MS/MS analysis.

-

Instrumentation and Parameters

The analysis is performed using a high-resolution Q-TOF mass spectrometer capable of MS/MS.

| Parameter | Setting | Rationale |

| Ion Source | Electrospray Ionization (ESI) | Optimal for polar small molecules; minimizes in-source fragmentation. |

| Polarity | Positive | To generate protonated molecules [M+H]⁺ or adducts [M+Na]⁺. |

| Capillary Voltage | 3.5 kV | Provides sufficient field strength for efficient ion generation. |

| Nebulizer Gas (N₂) | 2.0 Bar | Assists in droplet formation and desolvation. |

| Dry Gas (N₂) Flow | 8.0 L/min | Facilitates solvent evaporation from the ESI droplets. |

| Dry Gas Temperature | 200 °C | Balances efficient desolvation with preventing thermal degradation. |

| MS Scan Range | 50 - 500 m/z | Covers the expected precursor ions and their fragments. |

| MS/MS Precursor Ion | m/z 240.05 | The calculated exact mass of the [M+H]⁺ ion. |

| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |

| Collision Energy | Ramped (10-40 eV) | Allows for the observation of a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages. |

Experimental Workflow

The overall analytical process follows a logical sequence from sample introduction to data interpretation.

Caption: High-level workflow for the MS analysis of the target compound.

Part III: Predictive Data Interpretation

A key aspect of a robust analytical method is the ability to predict the outcome. Based on the structure of this compound and established fragmentation chemistry, we can anticipate the key ions that will be observed.

Full Scan MS: Identifying the Precursor Ion

The first step is to acquire a full scan mass spectrum to identify the molecular ion. The molecular formula is C₁₁H₇F₂NO₃.

| Ion Species | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ | 240.0467 | The primary target for MS/MS fragmentation. |

| [M+Na]⁺ | 262.0286 | A common adduct; confirms the molecular weight. |

| [M+K]⁺ | 277.9926 | A less common adduct, but possible. |

MS/MS Fragmentation Analysis: Elucidating the Structure

Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 240.05), a cascade of fragment ions will be produced. The proposed fragmentation pathway is detailed below, highlighting the most probable cleavage points.

-

Initial Ring Opening: The fragmentation is likely initiated by the characteristic cleavage of the weak N-O bond within the isoxazole ring.[2]

-

Loss of Methyl Radical: A common fragmentation pathway for methyl esters can involve the loss of the methyl radical (•CH₃) or a methoxy radical (•OCH₃).

-

Sequential Neutral Losses: Subsequent losses of stable neutral molecules like carbon monoxide (CO) are highly probable.

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.

-

[M+H]⁺ (m/z 240.05): The protonated parent molecule.

-

Fragment A (m/z 209.02): This significant fragment likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This is a common fragmentation for protonated methyl esters.

-

Fragment B (m/z 181.03): The subsequent loss of carbon monoxide (CO, 28 Da) from Fragment A points to the cleavage of the carboxyl group functionality.

-

Fragment C (m/z 153.03): A further loss of CO (28 Da) suggests the breakdown of the isoxazole ring structure itself following the initial cleavages.

-

Fragment D (m/z 127.02): The loss of hydrogen cyanide (HCN, 27 Da) from Fragment C would produce the difluorophenyl cation, a stable and commonly observed fragment for compounds containing this moiety.

Conclusion

This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of this compound. By integrating established principles of electrospray ionization and collision-induced dissociation with a predictive fragmentation model, this methodology provides a robust framework for structural confirmation. The detailed protocols and causal explanations are designed to empower researchers to generate high-quality, defensible data, ensuring confidence in the characterization of this and other related small molecules in the drug discovery and development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zefsci.com [zefsci.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Mechanisms of Action for Isoxazole-Based Therapeutic Agents

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, render it a "privileged scaffold."[1] This means the isoxazole core is present in a wide array of approved drugs and clinical candidates, targeting a diverse range of biological pathways.[2][3][4] This guide provides an in-depth exploration of the core mechanisms of action through which isoxazole-based agents exert their therapeutic effects, supported by field-proven experimental insights and protocols for researchers, scientists, and drug development professionals.

Section 1: Enzyme Inhibition

A primary mechanism by which isoxazole-containing drugs function is through the direct inhibition of enzymes critical to pathological processes. The isoxazole ring can act as a bioisostere for other functional groups or position key substituents in the optimal orientation to interact with an enzyme's active site.

Competitive Inhibition of Metabolic Enzymes

Case Study: Sulfamethoxazole and Dihydropteroate Synthase (DHPS)

Sulfamethoxazole is a sulfonamide antibiotic that functions by disrupting the folic acid synthesis pathway in bacteria.[5][6][7] This pathway is essential for bacteria to produce nucleic acids and certain amino acids, which are vital for their growth and replication.[5][6]

-

Mechanism: Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] Its structure is highly similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA).[5][7] This structural mimicry allows sulfamethoxazole to bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid.[5] The resulting depletion of folic acid halts bacterial growth, exerting a bacteriostatic effect.[5][7] Mammalian cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.[7]

-

Synergistic Action: In clinical practice, sulfamethoxazole is often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[6] This sequential blockade results in a synergistic and potent bactericidal effect.[6]

-

Diagram of Mechanism:

Caption: Sulfamethoxazole competitively inhibits DHPS, blocking folic acid synthesis.

-

Experimental Protocol: DHPS Inhibition Assay This protocol outlines a self-validating system to determine the inhibitory activity of a compound against DHPS.

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2), recombinant DHPS enzyme, PABA substrate, and the isoxazole test compound (e.g., sulfamethoxazole) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add PABA to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: The product, dihydropteroate, can be quantified using various methods, often involving a coupled colorimetric reaction. For example, excess PABA can be diazotized and coupled with a chromogenic agent, and the decrease in absorbance is measured.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Inhibition of Pyrimidine Synthesis

Case Study: Leflunomide and Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is an immunomodulatory, disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[8][9] Upon oral administration, it is rapidly converted to its active metabolite, teriflunomide, where the isoxazole ring is opened.[8][9]

-

Mechanism: Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[8][10] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[8][11] Activated lymphocytes, which drive the autoimmune response in rheumatoid arthritis, rely heavily on this de novo pathway to proliferate.[11] By inhibiting DHODH, leflunomide depletes the pyrimidine pool, causing cell cycle arrest in rapidly dividing lymphocytes and thus suppressing the immune response.[10][11] Other cell types are less affected as they can utilize salvage pathways to obtain pyrimidines.

-

Quantitative Data:

Drug Metabolite Target Enzyme IC50 Therapeutic Indication | Teriflunomide (from Leflunomide) | DHODH | ~600 nM[8] | Rheumatoid Arthritis |

Selective Inhibition of Cyclooxygenase (COX) Enzymes

Case Study: Valdecoxib and COX-2

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that was developed as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12][13]

-

Mechanism: The primary mechanism of NSAIDs is the inhibition of prostaglandin synthesis.[14][15] Prostaglandins are lipid compounds that mediate pain and inflammation.[16] The enzyme cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[13] Valdecoxib, containing a sulfonamide-substituted phenyl-isoxazole core, selectively binds to and inhibits the COX-2 enzyme.[13][16] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Section 2: Receptor Antagonism

Isoxazole derivatives are frequently employed as scaffolds in the design of agents that modulate the activity of cell surface and intracellular receptors, particularly in the central nervous system.

Case Study: Risperidone and Dopamine/Serotonin Receptors

Risperidone is a second-generation (atypical) antipsychotic medication used to treat schizophrenia and bipolar disorder. Its molecular structure features a benzisoxazole moiety linked to a piperidine group.[17]

-

Mechanism: The therapeutic activity of risperidone is believed to be mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors in the brain.[17][18][19][20] The dopamine theory of schizophrenia suggests that positive symptoms are related to hyperactivity in the mesolimbic dopamine pathway.[18][21] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission.[21] Simultaneously, its strong antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[17][18] Risperidone also has affinity for other receptors, including alpha-1 and H1 histamine receptors, which can contribute to side effects like orthostatic hypotension and sedation.[17][18]

-

Experimental Protocol: Radioligand Receptor Binding Assay This protocol is a gold standard for determining the affinity of a drug for a specific receptor.

-

Tissue/Cell Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human D2 or 5-HT2A receptors).

-

Radioligand Selection: Choose a high-affinity radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) that specifically binds to the target receptor.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test drug (risperidone).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki), representing the affinity of the drug for the receptor, is then calculated using the Cheng-Prusoff equation.

-

-

Binding Affinity Data:

Receptor Target Risperidone Ki (nM) Serotonin 5-HT2A Low (High Affinity)[18] Dopamine D2 Low (High Affinity)[18] Alpha 1 Adrenergic Moderate Affinity[18]

Section 3: Multi-Targeted Kinase Inhibition

In oncology, a key strategy is to inhibit the signaling pathways that drive tumor growth and angiogenesis. Isoxazole-based drugs have been successfully developed as multi-targeted tyrosine kinase inhibitors.

Case Study: Pazopanib and VEGFR/PDGFR

Pazopanib is an oral anti-cancer medication used for the treatment of renal cell carcinoma and soft tissue sarcoma.[22][23]

-

Mechanism: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor.[22][23][24] It blocks key receptors involved in angiogenesis (the formation of new blood vessels that tumors need to grow), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) and platelet-derived growth factor receptors (PDGFR-α and -β).[22][24][25] By inhibiting the autophosphorylation of these receptors, pazopanib disrupts downstream signaling pathways, leading to an inhibition of tumor growth and angiogenesis.[25][26] It also inhibits other kinases like c-Kit.[22][24] This multi-targeted approach provides a robust blockade of the pathways that facilitate tumor survival and expansion.[25]

-

Diagram of Angiogenesis Inhibition:

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking pro-angiogenic signaling.

Section 4: Disruption of Bacterial Cell Wall Synthesis

Case Study: Cloxacillin and Penicillin-Binding Proteins (PBPs)

Cloxacillin is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[27] Its structure includes a substituted isoxazole ring which provides crucial properties.

-

Mechanism: Like other penicillin-class antibiotics, cloxacillin works by disrupting the synthesis of the bacterial cell wall.[28] It specifically inhibits transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). These enzymes are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the polymer chains to form a rigid cell wall.[28] By binding to and inactivating PBPs, cloxacillin weakens the cell wall, leading to osmotic instability and ultimately cell lysis and death (a bactericidal effect). The bulky isoxazole side chain sterically hinders the action of beta-lactamase enzymes produced by some resistant bacteria, protecting the core beta-lactam ring from degradation and making cloxacillin effective against penicillinase-producing staphylococci.[27][28]

Section 5: Ion Channel Modulation

Case Study: Zonisamide and Sodium/Calcium Channels

Zonisamide is an antiepileptic drug with a benzisoxazole structure.[29][30]

-

Mechanism: Zonisamide exerts its anticonvulsant effects through a combination of actions.[29] A primary mechanism is the blockade of voltage-sensitive sodium channels.[31][32][33] This action reduces the ability of neurons to sustain high-frequency repetitive firing of action potentials, a hallmark of seizure activity.[29] Additionally, zonisamide inhibits low-threshold T-type calcium channels.[31][33] These channels are involved in the rhythmic firing of thalamic neurons that can contribute to certain types of seizures.[31] By modulating both sodium and calcium channels, zonisamide effectively stabilizes neuronal membranes and suppresses seizure propagation.[31]

Conclusion

The isoxazole scaffold is a remarkably versatile and powerful tool in drug discovery, enabling the development of therapeutic agents with highly diverse mechanisms of action. From the competitive inhibition of bacterial enzymes and the selective modulation of CNS receptors to the multi-targeted blockade of oncogenic kinases and the disruption of microbial cell walls, isoxazole-based drugs have made a profound impact on medicine. The examples discussed in this guide—Sulfamethoxazole, Leflunomide, Valdecoxib, Risperidone, Pazopanib, Cloxacillin, and Zonisamide—highlight the chemical adaptability of the isoxazole ring in interacting with a wide range of biological targets. A deep understanding of these mechanisms, validated through robust experimental protocols, is essential for the rational design and development of the next generation of isoxazole-based therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 7. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 8. Leflunomide - Wikipedia [en.wikipedia.org]

- 9. UpToDate 2018 [doctorabad.com]

- 10. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 11. ard.bmj.com [ard.bmj.com]

- 12. youtube.com [youtube.com]

- 13. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 17. Risperidone - Wikipedia [en.wikipedia.org]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 20. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 21. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 23. Pazopanib - Wikipedia [en.wikipedia.org]

- 24. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 26. droracle.ai [droracle.ai]

- 27. Cloxacillin - Wikipedia [en.wikipedia.org]

- 28. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 29. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. experts.umn.edu [experts.umn.edu]

- 31. What is the mechanism of Zonisamide? [synapse.patsnap.com]

- 32. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Application of Bioactive 5-Aryl Isoxazole-3-Carboxylate Esters

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile synthetic accessibility and its presence in numerous approved drugs.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, highly promising subclass: 5-aryl isoxazole-3-carboxylate esters and their carboxamide derivatives. We will dissect the core synthetic strategies that enable access to this scaffold, delve into the diverse and potent biological activities discovered, and analyze the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles, field-proven experimental protocols, and forward-looking perspectives on this important class of bioactive molecules.

The Isoxazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[2] These attributes have made it a recurring motif in a wide array of pharmacologically active agents, from the antibiotic Cloxacillin to the anti-inflammatory drug Valdecoxib.[1][3] The 5-aryl isoxazole-3-carboxylate framework, in particular, serves as a versatile template for engaging with a variety of biological targets, including enzymes, receptors, and complex protein assemblies. The ester or corresponding amide at the 3-position acts as a crucial handle for modulating physicochemical properties and establishing key interactions within a target's binding site, while the aryl group at the 5-position provides a vector for exploring lipophilic pockets and tailoring selectivity.

This guide will illuminate the pathway from chemical synthesis to biological validation for this potent chemical class.

Core Synthetic Strategies: Building the Bioactive Scaffold

Access to the 5-aryl isoxazole-3-carboxylate core is primarily achieved through robust and adaptable cyclization reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Here, we detail the most reliable and widely adopted methodologies.

The Cornerstone: [3+2] Dipolar Cycloaddition

The most versatile and frequently employed method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (also known as the Huisgen cycloaddition). This reaction involves the coupling of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile.

Causality Behind the Method: This approach is favored for its high degree of regioselectivity and broad substrate scope. The key is the in situ generation of the reactive nitrile oxide from a stable precursor, typically an aryl aldoxime, which minimizes undesired side reactions like dimerization.[5] Ethyl propiolate is the ideal dipolarophile for installing the required carboxylate ester at the 3-position.

Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via [3+2] Cycloaddition [5]

-

Nitrile Oxide Generation:

-

Dissolve the starting aryl aldoxime (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, for example, triethylamine (1.1 eq.), to the solution.

-

Cool the mixture to 0°C in an ice bath to control the exothermic reaction.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or a dilute sodium hypochlorite solution (bleach), to the stirred mixture. The slow addition is critical to maintain a low concentration of the nitrile oxide, thereby preventing dimerization.

-

Monitor the formation of the nitrile oxide via Thin-Layer Chromatography (TLC).

-

-

Cycloaddition:

-

Once TLC indicates complete conversion of the aldoxime, add the dipolarophile, ethyl propiolate (1.2 eq.), directly to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the consumption of the nitrile oxide by TLC.

-

-

Workup and Purification:

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 3-aryl-isoxazole-5-carboxylate.

-

Caption: Workflow for [3+2] cycloaddition synthesis of 5-aryl isoxazole-3-carboxylates.

Alternative Pathway: Condensation of Nitroacetates and Alkynes

An efficient alternative involves the base-catalyzed cycloaddition-condensation of an activated primary nitro compound with a terminal alkyne.[6] This method is particularly attractive due to its use of simple, inexpensive catalysts and often aqueous reaction media.

Causality Behind the Method: This reaction proceeds through the formation of a nitronate intermediate from the ethyl nitroacetate under basic conditions. The nitronate then undergoes a cycloaddition with the alkyne, followed by dehydration to form the stable isoxazole ring. The choice of a base like sodium hydroxide (NaOH) and a protic solvent system facilitates these steps effectively.[6][7]

Experimental Protocol: NaOH-Catalyzed Synthesis of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate [6][7]

-

Reaction Setup:

-

In a sealed tube, combine propargyl benzoate (1.0 eq., as the alkyne), ethyl nitroacetate (2.5 eq.), water, and ethanol.

-

Add a solution of sodium hydroxide (e.g., 4.24 M, 0.1 eq.).

-

Vigorously stir the mixture.

-

-

Reaction Execution:

-

Heat the sealed tube to 60°C for 16-24 hours. The elevated temperature is necessary to drive the condensation and ring formation.

-

Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purify the residue directly using flash chromatography on silica gel to obtain the desired isoxazole product.

-

Caption: Synthesis of isoxazoles via nitroacetate and alkyne condensation.

Spectrum of Biological Activity and Key Therapeutic Targets

The 5-aryl isoxazole-3-carboxylate scaffold has proven to be a remarkably fruitful starting point for identifying potent modulators of various biological targets. The conversion of the ester to a carboxamide is a common and highly effective strategy for enhancing biological activity.

Anticancer and Antiproliferative Agents

Derivatives of this scaffold have demonstrated significant antiproliferative activity across a range of cancer cell lines.[3][8]

-

Mechanism of Action: While diverse, a prominent mechanism for diarylisoxazoles is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] This mode of action is similar to established anticancer agents. Other related isoxazole structures have been identified as inhibitors of heat shock protein 90 (Hsp90), a critical chaperone for many oncoproteins.[9]

-

Observed Activity: In one study, N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide (a related isomer) showed potent activity against Colo205 (colon) and HepG2 (liver) cancer cell lines with IC₅₀ values of 9.18 µM and 7.55 µM, respectively.[8] Another compound, 2e , was exceptionally potent against B16F1 melanoma cells with an IC₅₀ of 0.079 µM, which was further enhanced to 0.039 µM when formulated in a nanoemulgel for improved delivery.[8]

Inhibition of the Mitochondrial Permeability Transition Pore (mtPTP)

The mtPTP is a multiprotein complex in the inner mitochondrial membrane that, when opened under conditions of high calcium and oxidative stress, can trigger cell death.[10] Inhibition of the mtPTP is a promising therapeutic strategy for ischemia-reperfusion injury and certain forms of congenital muscular dystrophy.

-

Discovery and Optimization: A high-throughput screen identified 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide as a promising mtPTP inhibitor.[10] A subsequent optimization campaign led to the discovery of picomolar inhibitors. The lead compound, N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60) , was validated in vivo in a zebrafish model of collagen VI congenital muscular dystrophy.[10]

Table 1: Bioactivity Data for Lead mtPTP Inhibitors

| Compound | Structure (R groups on scaffold) | Mitochondrial Swelling EC₅₀ (µM) | Calcium Retention Capacity (CRC) Increase |

|---|---|---|---|

| Hit 1 | 5-(3-OH-Ph), N-(3,4,5-triMeO-Ph) | < 0.39 | - |

| Cmpd 60 | 5-(4-F, 3-OH-Ph), N-(3-Cl, 2-Me-Ph) | < 0.39 (Potent) | Significant |

Data adapted from a study on diarylisoxazole-3-carboxamides as mtPTP inhibitors.[10]

Caption: The 5-aryl isoxazole-3-carboxamide scaffold engages multiple therapeutic targets.

Other Notable Bioactivities

The versatility of this scaffold extends to other therapeutic areas:

-

Antiviral: Isoxazole-based small molecules have been identified as potent inhibitors of the Zika virus (ZIKV).[11]

-

Receptor Antagonism: A series of isoxazole carboxamides were developed as potent antagonists of the growth hormone secretagogue receptor (ghrelin receptor).[12]

Structure-Activity Relationship (SAR) Analysis: Decoding Potency

Systematic modification of the 5-aryl isoxazole-3-carboxylate/carboxamide scaffold has yielded critical insights into the structural features required for potent and selective biological activity.

Causality in SAR: The goal of SAR is to understand how subtle changes in a molecule's three-dimensional shape and electronic properties affect its interaction with a biological target. By identifying key hydrogen bond donors/acceptors, lipophilic regions, and sterically sensitive areas, we can rationally design more potent and drug-like molecules.

-

The 5-Aryl Ring: This position is critical for target engagement. For mtPTP inhibitors, a 3-hydroxyphenyl group was a key starting point, which was later optimized to a 4-fluoro-3-hydroxyphenyl moiety to enhance potency.[10] For ZIKV inhibitors, substitutions on this ring were also extensively explored to improve antiviral efficacy.[11]

-

The Carboxamide Moiety: Replacing the carboxylate ester with an amide is often a crucial step toward bioactivity. The nature of the N-substituent is paramount. In the mtPTP series, moving from a trimethoxyphenyl group to a 3-chloro-2-methylphenyl group dramatically improved activity.[10] This highlights the importance of the amide's substituents in filling a specific pocket in the target protein.

-

The Isoxazole Core: While less frequently modified, substitutions on the isoxazole ring itself can fine-tune activity. For allosteric ligands of the RORγt receptor, SAR studies showed that a hydrogen-bond donor moiety at the C-5 position of the isoxazole was essential for potency.[13]

Table 2: Summary of Key SAR Findings

| Molecular Position | Observation | Implication for Design |

|---|---|---|

| C5-Aryl Ring | Introduction of hydroxyl and halogen groups often increases potency.[8][10] | Provides key hydrogen bonding and hydrophobic interactions. |

| C3-Carboxamide | The N-aryl substituent is highly sensitive to steric and electronic changes.[10][12] | This group likely projects into a well-defined pocket of the target. |

| C4-Position | Can be modified to attach linkers for further exploration of binding sites.[13] | A vector for adding functionality or improving physicochemical properties. |

Future Perspectives and Conclusion

The 5-aryl isoxazole-3-carboxylate ester scaffold and its derivatives continue to be a highly productive platform in drug discovery. The synthetic accessibility and the proven track record of yielding potent, selective modulators for diverse targets ensure its continued relevance.

Future Directions:

-

Exploring New Target Space: The inherent versatility of the scaffold suggests it can be adapted to inhibit other challenging targets, such as protein-protein interactions.

-

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes, such as using water as a solvent or employing reusable catalysts, will be a key area of focus.[14]

-

Advanced Drug Delivery: As demonstrated with nanoemulgels for melanoma, formulating these potent but potentially poorly soluble compounds into advanced delivery systems can unlock their full therapeutic potential in vivo.[8]

References

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

An In-Depth Technical Guide to the Preliminary In-Vitro Cytotoxicity of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

This guide provides a comprehensive framework for the preliminary in-vitro cytotoxicity assessment of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. This document offers a structured approach, blending established methodologies with the scientific rationale necessary for robust and reproducible data generation.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the 2,4-difluorophenyl moiety is also a feature of interest, as halogenated phenyl rings can significantly influence a molecule's biological activity. Preliminary in-vitro cytotoxicity screening is a critical first step in the evaluation of this compound's potential as a therapeutic agent. This initial assessment aims to determine the concentration-dependent effects of the compound on cell viability and to identify a suitable concentration range for further mechanistic studies. A comprehensive understanding of a compound's cytotoxic profile is paramount for guiding future drug development efforts.

Foundational Knowledge: Understanding the Core Assays

A multi-faceted approach employing a battery of assays is recommended to obtain a holistic view of the compound's cytotoxic effects. Each assay interrogates a different aspect of cellular health, and concordant results across multiple assays strengthen the validity of the findings.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a robust and widely used method for assessing cell proliferation and cytotoxicity.

Membrane Integrity as a Marker of Cell Death: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis and necrosis.[4] The amount of LDH in the supernatant is proportional to the number of dead cells.

Unraveling the Mode of Cell Death: Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of a cytotoxic compound. Apoptosis is a controlled process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Necrosis, on the other hand, is a passive process resulting from acute cellular injury, leading to cell swelling and lysis. Assays that can differentiate between these two modes of cell death, such as Annexin V/Propidium Iodide staining, provide invaluable mechanistic insights.

Experimental Design: A Step-by-Step Guide

A logical and well-controlled experimental design is the cornerstone of reliable cytotoxicity data. The following sections outline a recommended workflow for the preliminary in-vitro cytotoxicity assessment of this compound.

Cell Line Selection: Choosing the Right Model

The choice of cell line is critical and should be guided by the therapeutic area of interest. For a preliminary screen, a panel of cell lines representing different cancer types is recommended. The following are examples of commonly used and well-characterized human cancer cell lines:

-

MCF-7: A human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HCT-116: A human colon cancer cell line.

-

HepG2: A human hepatocellular carcinoma cell line.[2]

In addition to cancer cell lines, it is also advisable to include a non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, to assess the compound's selectivity towards cancer cells.[2]

Compound Preparation and Dilution Series

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A serial dilution of the stock solution should then be prepared in complete cell culture medium to obtain a range of final concentrations for testing. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow

The following diagram illustrates the general workflow for the proposed cytotoxicity assays:

Caption: A generalized workflow for in-vitro cytotoxicity testing.

Detailed Experimental Protocols

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-